Allyl isonicotinate
Overview
Description
Allyl isonicotinate is an organic compound with the molecular formula C9H9NO2. It is an ester derived from isonicotinic acid and allyl alcohol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl isonicotinate can be synthesized through the esterification of isonicotinic acid with allyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form allyl isonicotinic alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Isonicotinic acid derivatives.
Reduction: Allyl isonicotinic alcohol.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Allyl isonicotinate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of allyl isonicotinate involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Methyl isonicotinate: Another ester of isonicotinic acid, used in similar applications.
Ethyl isonicotinate: Similar in structure and function, with slight variations in reactivity and applications.
Allyl isothiocyanate: Known for its pungent odor and use in flavoring and as a bioactive compound.
Uniqueness: Allyl isonicotinate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
prop-2-enyl pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSMQFTVFDSEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341242 | |
Record name | Allyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-24-9 | |
Record name | Allyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl Isonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of allyl isonicotinate in the development of new spin crossover materials?
A1: this compound acts as a ligand in the synthesis of a two-dimensional Hofmann-like spin crossover complex, FeII(this compound)2[AgI(CN)2]2 []. In this complex, this compound coordinates to the central iron(II) ion through its nitrogen atom, contributing to the overall crystal structure and influencing the spin transition behavior.
Q2: How does the structure of the this compound ligand impact the spin crossover properties of the complex?
A2: The study highlights that the size of the ligand substituent directly influences the interlayer spacing within the crystal structure []. While this compound facilitates a 2D sheet structure with intermetallic Ag···Ag interactions, the relatively smaller size of the allyl group compared to other substituents in the series results in a lower critical temperature (Tc = 221 K) for the spin transition compared to bulkier analogs []. This suggests that manipulating the steric bulk of the ligand is a viable strategy for tuning the spin crossover properties of these materials.
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